molecular formula C15H21NO B7493690 N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide

N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide

Numéro de catalogue B7493690
Poids moléculaire: 231.33 g/mol
Clé InChI: PLJVHKHDKQZLAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide, also known as CX-5461, is a small molecule inhibitor that has gained attention in recent years due to its potential in cancer treatment. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Inhibition of Pol I transcription leads to nucleolar stress, which triggers a p53-dependent apoptotic response in cancer cells.

Mécanisme D'action

N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide is a selective inhibitor of Pol I transcription, which is responsible for the synthesis of rRNA. Inhibition of Pol I transcription leads to nucleolar stress, which triggers a p53-dependent apoptotic response in cancer cells. N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has also been shown to inhibit the ribosomal DNA (rDNA) repair pathway, which is important for the repair of DNA damage in cancer cells. Inhibition of the rDNA repair pathway leads to accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has been shown to have several biochemical and physiological effects in cancer cells. N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide induces nucleolar stress, which triggers a p53-dependent apoptotic response in cancer cells. N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide also inhibits the rDNA repair pathway, leading to accumulation of DNA damage and ultimately, cell death. N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents and PARP inhibitors. In addition, N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has been shown to inhibit cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide is its selectivity for Pol I transcription, which makes it a promising candidate for cancer therapy. N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has also been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents and PARP inhibitors. However, one limitation of N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide is its low solubility, which can make it difficult to administer in vivo. In addition, N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has been shown to induce hematological toxicity in preclinical models, which may limit its clinical use.

Orientations Futures

There are several future directions for N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide research. One direction is to explore the use of N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide in combination with other anticancer agents, such as DNA-damaging agents and PARP inhibitors, to enhance its anticancer activity. Another direction is to explore the use of N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide in combination with immunotherapies, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Finally, future research can focus on developing N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide analogs with improved solubility and reduced hematological toxicity.

Méthodes De Synthèse

The synthesis of N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-cyclopropylethylamine to form the amide intermediate. The final step involves the reaction of the amide intermediate with 2,6-lutidine in the presence of trifluoroacetic acid to form N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide. The overall yield of the synthesis is around 20%.

Applications De Recherche Scientifique

N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has been extensively studied in preclinical models of cancer, and has shown promising results in several types of cancer, including breast, ovarian, and hematological malignancies. N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has been shown to induce apoptosis in cancer cells, while sparing normal cells. N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has also been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents and PARP inhibitors. In addition, N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide has been shown to inhibit cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.

Propriétés

IUPAC Name

N-(1-cyclopropylethyl)-N,3,5-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-10-7-11(2)9-14(8-10)15(17)16(4)12(3)13-5-6-13/h7-9,12-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJVHKHDKQZLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C(C)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.